![molecular formula C12H12N4O4S B2467552 Ethyl 2-(2-(6-hydroxypyrimidine-4-carboxamido)thiazol-4-yl)acetate CAS No. 2034447-13-5](/img/structure/B2467552.png)
Ethyl 2-(2-(6-hydroxypyrimidine-4-carboxamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(6-hydroxypyrimidine-4-carboxamido)thiazol-4-yl)acetate is a compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported . For instance, a series of 2-amino-thiazole-4-carboxamides were synthesized based on the structure of cemadotin . The commercially available compound ethyl 2-amino-4-carboxylate was converted to intermediate amides by a 3-step transformation .Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that thiazole derivatives can undergo various chemical reactions . For instance, the amino group of the compound can be protected by di-tert-butyl dicarbonate, and the ester group can be hydrolyzed to the corresponding acid .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Pharmacological Activity
Ethyl 2-(2-(6-hydroxypyrimidine-4-carboxamido)thiazol-4-yl)acetate and its derivatives have been studied extensively for their synthesis and potential pharmacological activities. For instance, the compound has been used in the synthesis of novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, which act as dual-action hypoglycemic agents, activating both glucokinase (GK) and PPARγ. These derivatives demonstrate significant efficacy in decreasing glucose levels in normal mice after oral glucose loading (Song et al., 2011). Additionally, this compound has been involved in the synthesis of various compounds with antihypertensive α-blocking activity and low toxicity (Abdel-Wahab et al., 2008).
Antioxidant and Antitumor Activities
Studies have also focused on the antioxidant and antitumor activities of derivatives of this compound. In one study, compounds synthesized from reactions involving ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate were subjected to antioxidant and antitumor studies, with some showing promising activity (Abu‐Hashem et al., 2011).
Antimicrobial Activities
The compound and its derivatives have been evaluated for their antimicrobial activities as well. For instance, derivatives synthesized using this compound were tested for antimicrobial activity against various bacterial and fungal strains, demonstrating significant antibacterial activity (Mohammad et al., 2017).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
ethyl 2-[2-[(6-oxo-1H-pyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-2-20-10(18)3-7-5-21-12(15-7)16-11(19)8-4-9(17)14-6-13-8/h4-6H,2-3H2,1H3,(H,13,14,17)(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPVDBCUNKBBQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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